(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid

Beschreibung

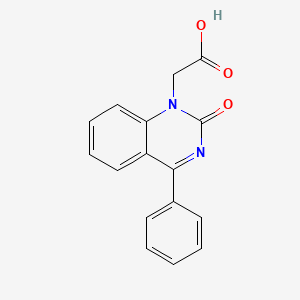

(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a phenyl group at position 4 and an acetic acid moiety at position 1. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . This compound’s structure suggests possible interactions with biological targets such as enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Eigenschaften

IUPAC Name |

2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)15(17-16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAHAUCCAQVAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid typically involves the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or other suitable aromatic substitution reactions.

Attachment of the Acetic Acid Moiety: This step may involve the reaction of the quinazoline intermediate with bromoacetic acid or similar reagents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The phenyl group and acetic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The compound features a quinazoline core with a phenyl group and an acetic acid moiety, contributing to its unique chemical reactivity. The general structure can be represented as follows:

This structure allows for various functionalization reactions, making it valuable in organic synthesis.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Phenyl Group : Achieved via Friedel-Crafts acylation or similar aromatic substitution reactions.

- Attachment of the Acetic Acid Moiety : This is generally done by reacting the quinazoline intermediate with bromoacetic acid under basic conditions.

Antimicrobial Activity

Recent studies have indicated that (2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid exhibits significant antimicrobial properties. For instance:

- A study demonstrated that compounds structurally similar to this compound showed antibacterial activity against various strains, including E. coli and Pseudomonas aeruginosa .

- The presence of specific functional groups in the quinazoline structure has been linked to enhanced antimicrobial efficacy .

Anticancer Potential

The anticancer activity of quinazoline derivatives has been widely documented. Research findings suggest:

- Compounds related to this compound have shown cytotoxic effects against several human cancer cell lines, including breast cancer (MCF-7) and leukemia cells .

- A notable study found that certain derivatives exhibited cytotoxicity up to five times more potent than standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. These effects are thought to arise from its ability to modulate specific molecular targets involved in inflammatory pathways.

Industrial Applications

In the industrial sector, this compound is being explored for its potential use in:

- Pharmaceuticals : As a building block for synthesizing new therapeutic agents targeting various diseases.

- Agrochemicals : Due to its biological activity, it may serve as an active ingredient in developing agricultural products.

Wirkmechanismus

The mechanism of action of (2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous compounds:

Key Comparative Insights

- Core Heterocycle Influence: Quinazolinones (e.g., target compound and ) exhibit larger molecular frameworks, enabling diverse binding interactions. However, higher molecular weights (e.g., 599 g/mol for ) may reduce bioavailability. The fluoro-substituted derivative (56059-30-4) benefits from fluorine’s electronegativity, improving stability and bioavailability . Quinolines (e.g., ) with methoxy groups likely exhibit increased solubility compared to phenyl-substituted derivatives.

- Substituent Effects: Electron-Withdrawing Groups: Cyano (in 5900-45-8 ) increases reactivity but correlates with toxicity. Halogenation: Iodo (in ) and fluoro (in ) substituents modulate electronic properties and binding affinity. Stereochemistry: The S-enantiomer in oxazolidinones () may confer target specificity, critical for antibiotic efficacy.

- Safety and Toxicity: The cyano-containing pyrimidinedione (5900-45-8) poses significant hazards, including acute toxicity and irritation , whereas fluorinated analogs (e.g., 56059-30-4) may offer safer profiles .

Biologische Aktivität

(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The unique structure of this compound includes both a phenyl group and an acetic acid moiety, enhancing its chemical reactivity and biological potential compared to other quinazoline derivatives.

The biological activity of this compound is mediated through interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects by inhibiting enzyme activity, modulating receptor functions, or altering gene expression pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various human cancer cell lines. A notable study found that certain quinazoline derivatives exhibited cytotoxic effects up to five times more potent than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Case Study: Cytotoxicity Assay

A cytotoxicity assay evaluated the effects of various quinazoline derivatives against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The results indicated that certain derivatives activated caspases significantly, suggesting a mechanism involving apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5t | SW620 | 15 | Caspase activation |

| 5n | PC-3 | 12 | Apoptosis induction |

| 7b | NCI-H23 | 10 | Allosteric inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that similar quinazoline compounds exhibit moderate to significant antibacterial and antifungal activities. For example, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis at concentrations as low as 50 µg/ml .

Antibacterial Activity Data

The following table summarizes the antibacterial activity of selected quinazoline derivatives:

| Compound | Concentration (µg/ml) | Activity Against |

|---|---|---|

| 2k | 50 | Mycobacterium tuberculosis |

| 2i | 100 | Gram-positive bacteria |

| 4-nitrophenyl | 50 | Gram-negative bacteria |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, quinazoline derivatives like this compound have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly enhance or diminish biological activity. For instance, substituents at the C-6 position have been shown to increase cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.